(2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
(2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Gibberellin A1 is a C19-gibberellin, initially identified in Gibberella fujikuroi. It has a role as a plant metabolite.
Brand Name:
Vulcanchem
CAS No.:
545-97-1
VCID:
VC0196259
InChI:
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16+,17?,18-,19?/m1/s1
SMILES:
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Molecular Formula:
C19H24O6
Molecular Weight:
348.4 g/mol
(2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
CAS No.: 545-97-1
Impurities
VCID: VC0196259
Molecular Formula: C19H24O6
Molecular Weight: 348.4 g/mol
Purity: > 95%
CAS No. | 545-97-1 |
---|---|
Product Name | (2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
Molecular Formula | C19H24O6 |
Molecular Weight | 348.4 g/mol |
IUPAC Name | (2R,5R,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
Standard InChI | InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16+,17?,18-,19?/m1/s1 |
Standard InChIKey | JLJLRLWOEMWYQK-OBDJNFEBSA-N |
Isomeric SMILES | C[C@]12[C@H](CCC3([C@@H]1[C@@H](C45[C@H]3CC[C@@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
SMILES | CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Canonical SMILES | CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Appearance | White Solid |
Melting Point | >228°C |
Description | Gibberellin A1 is a C19-gibberellin, initially identified in Gibberella fujikuroi. It has a role as a plant metabolite. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 2β,4aα,7-Trihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone; 2β,4a,7-Trihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic Acid 1,4a-Lactone; 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulenegibbane-1,10-dicarboxylic Ac |
Reference | 1. Bou-Torrent J, Martínez-García JF, García-Martínez JL, Prat S. Gibberellin A1 metabolism contributes to the control of photoperiod-mediated tuberization in potato. PLoS One. 2011;6(9):e24458. doi: 10.1371/journal.pone.0024458. Epub 2011 Sep 22. PMID: 21961036; PMCID: PMC3178525. 2. Kenmoku H, Oozone T, Sugai T, Sassa T. Mass production of pure gibberellin A1 by Phaeosphaeria sp. L487 and the fungal preparation of [U-13C]gibberellin A1. Biosci Biotechnol Biochem. 2001 Sep;65(9):2095-7. doi: 10.1271/bbb.65.2095. PMID: 11676028. 3. Cassán FD, Lucangeli CD, Bottini R, Piccoli PN. Azospirillum spp. metabolize [17,17-2H2]gibberellin A20 to [17,17-2H2]gibberellin A1 in vivo in dy rice mutant seedlings. Plant Cell Physiol. 2001 Jul;42(7):763-7. doi: 10.1093/pcp/pce099. PMID: 11479384. 4. Yin C, Gan L, Ng D, Zhou X, Xia K. Decreased panicle-derived indole-3-acetic acid reduces gibberellin A1 level in the uppermost internode, causing panicle enclosure in male sterile rice Zhenshan 97A. J Exp Bot. 2007;58(10):2441-9. doi: 10.1093/jxb/erm077. Epub 2007 Jun 7. PMID: 17556768. 5. Sugano M, Nakagawa Y, Nyunoya H, Nakamura T. Expression of gibberellin 3 beta-hydroxylase gene in a gravi-response mutant, weeping Japanese flowering cherry. Biol Sci Space. 2004 Dec;18(4):261-6. doi: 10.2187/bss.18.261. PMID: 15858394. |
PubChem Compound | 193311 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume